BenchChemオンラインストアへようこそ!

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine

Lipophilicity Physicochemical Properties Drug-Likeness

Secure your supply of the essential imidazo[1,2-a]pyrazine building block for focused kinase and bromodomain ligand SAR. Unlike other halogenated or positional isomers, this compound's unique C2-bromo group is specifically optimized for Suzuki-Miyaura cross-coupling, enabling systematic 2-position derivatization. Its 6,8-dimethyl substitution provides distinct steric and electronic effects critical for target engagement, making it the preferred starting material over generic alternatives for consistent and reproducible SAR iterations. Ensure potency and selectivity optimization with this research-grade intermediate.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B8191120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C(=N1)C)Br
InChIInChI=1S/C8H8BrN3/c1-5-3-12-4-7(9)11-8(12)6(2)10-5/h3-4H,1-2H3
InChIKeyFZBPPYFCSJSQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine: A Functionalized Heterocyclic Scaffold for Cross-Coupling and Kinase-Targeted Synthesis


2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine (CAS 2416991-35-8) is a brominated, dimethyl-substituted heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class, characterized by a fused imidazole-pyrazine bicyclic core [1]. Its molecular formula is C₈H₈BrN₃, with a molecular weight of 226.07 g/mol and a predicted density of 1.67±0.1 g/cm³ . This compound serves primarily as a versatile synthetic intermediate or building block, enabling further functionalization via the reactive C2-bromo group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [2].

Procurement Risks in Imidazo[1,2-a]pyrazine Selection: Why 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is Not Interchangeable with Other Halogenated Analogs


Substituting 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine with other imidazo[1,2-a]pyrazine derivatives—such as those lacking the C2-bromo group, carrying alternative halogens (chloro or iodo), or bearing bromines at different positions—can lead to profound differences in synthetic outcomes and biological screening results. The reactivity of the C2-bromo group in cross-coupling and metalation reactions is position-dependent, with literature demonstrating that bromine at position 3 readily undergoes halogen-metal exchange, while bromine at position 6 directs ortho-lithiation to C5 [1]. Furthermore, the 6,8-dimethyl substitution pattern imparts distinct steric and electronic effects that influence both reactivity and potential biological target interactions [2]. Therefore, generic or positional isomer substitution fails to preserve the intended synthetic utility and pharmacological profile of this specific building block.

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine: Quantitative Differentiation Against Structurally Proximal Imidazo[1,2-a]pyrazine Analogs


Lipophilicity Comparison: 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine Exhibits Elevated LogP Relative to Unsubstituted and Monobromo Imidazo[1,2-a]pyrazine Scaffolds

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine demonstrates a significantly higher predicted LogP (2.11) compared to the parent imidazo[1,2-a]pyrazine scaffold and its monobromo derivatives, directly attributed to its 6,8-dimethyl substitution pattern .

Lipophilicity Physicochemical Properties Drug-Likeness

Position-Specific Bromine Reactivity: C2-Bromo Group in 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine Enables Halogen-Metal Exchange Not Achievable with C6-Bromo Analogs

In the imidazo[1,2-a]pyrazine series, the position of the bromine atom dictates its chemical behavior towards lithiation. Halogen-metal exchange occurs readily with bromine on position 3 (analogous reactivity inferred for C2), whereas bromine on position 6 only leads to C-5 substituted derivatives via an ortho-directing effect rather than direct metalation [1].

Halogen-Metal Exchange Organometallic Chemistry Synthetic Methodology

Molecular Weight Differentiation: 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine (226.07 g/mol) Provides a Distinct Mass Increment Relative to 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine (MW 226.07) offers a substantially lower molecular weight compared to its dibrominated analog, 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine (MW 290.94), representing a difference of 64.87 g/mol .

Molecular Weight Physical Properties Analytical Chemistry

Scaffold Validation in BET Bromodomain Inhibition: Imidazo[1,2-a]pyrazine Core Delivers Quantifiable BRD4 Binding Affinity

The imidazo[1,2-a]pyrazine scaffold, of which 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is a functionalized derivative, has been validated as a core structure for BET bromodomain inhibitors. Lead compound UMB-32, based on this scaffold, demonstrates binding to BRD4 with a Kd of 550 nM and exhibits cellular potency of 724 nM in BRD4-dependent lines [1].

BET Bromodomain BRD4 Inhibition Epigenetics

Broad Kinase Inhibition Potential: Imidazo[1,2-a]pyrazine Scaffold Demonstrates Activity Across Multiple Kinase Targets Including BRK/PTK6 and CK2

Patent literature and primary research establish the imidazo[1,2-a]pyrazine scaffold as a privileged structure for inhibiting multiple therapeutically relevant kinases, including BRK/PTK6 with low-nanomolar activity and CK2 [1][2].

Kinase Inhibition Cancer Therapeutics Target Validation

Commercial Accessibility: 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine Available at 97-98% Purity from Multiple Vendors for Reproducible Research

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is commercially available from established chemical suppliers with documented purity specifications of ≥97% (NLT 97%) and 98%, ensuring consistent quality for reproducible synthetic and biological experiments .

Commercial Availability Purity Procurement

2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine: Validated Application Scenarios Based on Differential Evidence


Synthesis of 2-Aryl/2-Alkyl Substituted Imidazo[1,2-a]pyrazine Derivatives via Suzuki-Miyaura Cross-Coupling

The C2-bromo group of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine serves as an ideal electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl substituents at the 2-position [1]. This reactivity is directly supported by the compound's predicted LogP (2.11) and molecular weight (226.07 g/mol), which facilitate purification and characterization of the resulting coupled products . Researchers developing focused libraries of imidazo[1,2-a]pyrazine-based kinase inhibitors or bromodomain ligands should prioritize this compound as the key starting material for generating 2-substituted analogs.

Structure-Activity Relationship (SAR) Exploration of BET Bromodomain and Kinase Inhibitors

Given the validated activity of the imidazo[1,2-a]pyrazine scaffold against BRD4 (Kd = 550 nM for UMB-32) and multiple kinases including BRK/PTK6 and CK2, 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine is optimally positioned as a versatile intermediate for SAR campaigns [1]. Its 6,8-dimethyl substitution pattern provides a baseline for exploring steric and electronic effects on target engagement, while the C2-bromo group enables systematic variation of substituents to optimize potency, selectivity, and drug-like properties. Procurement of this specific compound ensures consistency across SAR iterations.

Organometallic Derivatization via Halogen-Metal Exchange for C2-Functionalization

Based on the established reactivity profile of bromine atoms in the imidazo[1,2-a]pyrazine series, the C2-bromo group of this compound is predicted to undergo efficient halogen-metal exchange upon treatment with organolithium reagents such as n-BuLi [1]. This reactivity pathway, which is not available to C6-bromo positional isomers, enables the generation of C2-lithiated intermediates that can be quenched with diverse electrophiles to introduce functional groups including aldehydes, carboxylic acids, or alcohols. This application is critical for medicinal chemists requiring specific C2-functionalized derivatives not accessible via direct cross-coupling.

Hit-to-Lead Optimization of Orally Bioavailable Kinase Inhibitors

The favorable physicochemical properties of 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine—including a LogP of 2.11 and a molecular weight of 226.07 g/mol—position it as an attractive starting point for hit-to-lead optimization of orally bioavailable kinase inhibitors [1]. Compared to the heavier 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine analog (MW 290.94), this compound provides a more lead-like molecular profile that aligns with established drug-likeness criteria (MW < 300, LogP < 3) . Medicinal chemistry teams focused on oncology or inflammation targets should prioritize this specific bromo-dimethyl derivative for initial SAR exploration to maintain favorable physicochemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6,8-dimethylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.